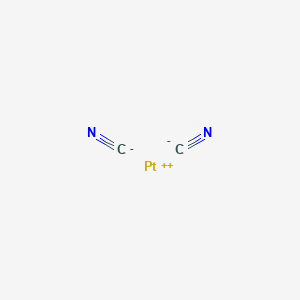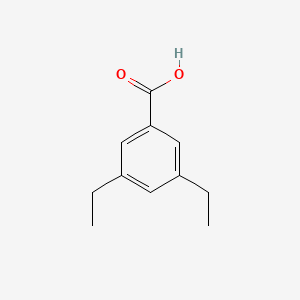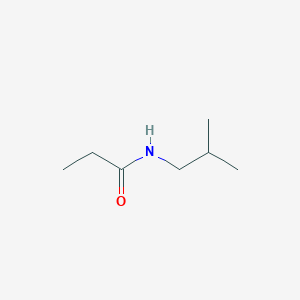
二氰铂
描述
Platinum dicyanide is a useful research compound. Its molecular formula is C2N2Pt and its molecular weight is 247.12 g/mol. The purity is usually 95%.
The exact mass of the compound Platinum dicyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Platinum dicyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum dicyanide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化和电子设备
铂,包括二氰铂等化合物,广泛用于催化和电子设备中。它在从废催化剂、电子废料和使用过的设备中回收铂的水冶金工艺中发挥着至关重要的作用。铂回收技术通常涉及在硝酸、过氧化氢、氰化钠和碘化物溶液等氧化剂存在下使用酸性和碱性溶液的浸出工艺(Jha 等人,2013)。
燃料电池技术
在燃料电池技术领域,铂是一个关键元素,因为它能够催化氧化和还原反应。人们一直在努力用接近铂性能和耐久性的丰富金属合成燃料电池催化剂,从而降低成本并增加高功率应用的可及性(Wu 等人,2011)。
纳米颗粒应用
铂纳米颗粒 (PtNPs) 因其在生物技术、纳米医学和药理学应用中的潜力而备受关注。它们被用于其抗菌、抗氧化和抗癌特性,这使得它们在医学和诊断领域具有重要意义(Jeyaraj 等人,2019)。
有机金属化学
在有机金属化学中,铂配合物,包括二氰铂,用于各种化合物的催化合成。例如,N-杂环铂配合物已用于不饱和分子的二硼化,展示了它们的多功能性和广泛应用的潜力(Lillo 等人,2006)。
环境传感和分析
二氰铂表现出独特的气变色和 pH 依存性着色,使其成为环境传感和分析的有希望的候选者。它对蒸汽和 pH 值变化的敏感性归因于其三维网络结构,其中包括由氢键和 Pt-Pt 相互作用形成的大腔(Kato 等人,2005)。
形状可控合成
铂纳米晶体的形状可控合成在催化和电催化中具有重要意义。通过操纵 Pt 纳米晶体的形状或形态,可以调整它们的催化和电催化性能,增强它们对各种反应的活性选择性(Chen 等人,2009)。
铂和人类健康
对铂化合物的研究,包括它们与 DNA 修复酶的相互作用,对癌症易感性和对化疗的反应有影响。了解铂化合物的分子特征有助于定制化疗和预测治疗结果(Camps 等人,2007)。
属性
IUPAC Name |
platinum(2+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLGDBFWGBBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974621 | |
| Record name | Platinum(2+) dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-06-3 | |
| Record name | Platinum dicyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dicyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















